molecular formula C30H58NNaO10P+ B11821762 sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

Cat. No.: B11821762
M. Wt: 646.7 g/mol
InChI Key: QBSSGICBQYAHPS-OUPRKWGVSA-N
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Description

Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid involves multiple steps, starting with the preparation of the core amino acid structure. The process typically includes:

    Amino Acid Derivatization: The initial step involves the derivatization of the amino acid to introduce the necessary functional groups.

    Esterification: The hydroxyl groups are esterified with dodecanoic acid under acidic conditions to form the dodecanoyloxy esters.

    Phosphorylation: The phosphoryl group is introduced through a phosphorylation reaction using phosphoryl chloride or similar reagents.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in studying cellular processes and signaling pathways.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • O-{(2R)-2-(Dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl}-L-serine
  • 1-tetradecanoyl-2-dodecanoyl-glycero-3-phosphoserine

Uniqueness

Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid stands out due to its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

Molecular Formula

C30H58NNaO10P+

Molecular Weight

646.7 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/t26-,27+;/m1./s1

InChI Key

QBSSGICBQYAHPS-OUPRKWGVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+]

Origin of Product

United States

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